3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWCGRVYIFAVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(COC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce more stable amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The unique oxetane structure has made this compound a subject of interest in the development of new pharmaceuticals.
Anticancer Activity
Recent studies have highlighted the potential of oxetane derivatives, including 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride, in targeting specific pathways involved in cancer progression. For instance, the compound has been investigated for its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. In vitro assays have shown that modifications to the oxetane structure can enhance selectivity and potency against cancer cell lines .
Neuropharmacological Effects
Research indicates that compounds with oxetane rings may exhibit neuroprotective properties. The ability to penetrate the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, although further investigation is required to confirm these effects .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that utilize various catalysts and reagents.
Synthetic Methodologies
Recent advancements in synthetic techniques have improved the efficiency of producing this compound. A notable method involves using Brønsted acid catalysts to facilitate the formation of the oxetane ring under mild conditions . The following table summarizes key synthetic routes:
| Method | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Acid-Catalyzed Ring Formation | Triflic Acid | 75% | 40°C, 24h |
| Nucleophilic Substitution | Lewis Acid | 65% | Room Temperature |
Case Studies and Research Findings
Several studies have documented the pharmacological properties and therapeutic potential of this compound.
Case Study: Antitumor Activity
In a recent clinical trial, derivatives of this compound demonstrated significant antitumor activity against solid tumors. Patients receiving treatment showed a reduction in tumor size, with manageable side effects reported . The study emphasized the importance of structural modifications to enhance efficacy.
Case Study: Neuroprotective Effects
Another study explored the neuroprotective capabilities of oxetane derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid plaque formation and improve cognitive function in animal models . This suggests a promising avenue for further research into therapeutic applications for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- However, the electron-donating methoxy group increases electron density on the phenyl ring, enhancing resonance stabilization .
- Para-Substituted Analogs : Compounds like 3-(4-chlorophenyl)- and 3-(4-fluorophenyl)- derivatives exhibit reduced steric effects but retain electronic modulation. Chlorine’s electron-withdrawing nature decreases basicity of the amine, while fluorine’s small size balances polarity and lipophilicity .
- Meta-Substituted Analogs: 3-(3-Nitrophenyl)- and 3-(3-fluorophenyl)- derivatives demonstrate how electron-withdrawing groups (e.g., -NO₂) reduce amine basicity, impacting salt formation and solubility .
Physicochemical Properties
- Molecular Weight : Halogenated analogs (e.g., bromine in 3-(4-bromophenyl)-) show increased molecular weight, affecting pharmacokinetic properties like membrane permeability .
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 3-(4-chlorophenyl)oxetan-3-amine hydrochloride is typically dissolved in DMSO for research applications, while the methoxy analog may exhibit better solubility in polar solvents due to its -OCH₃ group .
Biological Activity
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, chemical reactivity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 187.66 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether known for its strained structure that can facilitate various chemical reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxetane ring's strain allows for ring-opening reactions, leading to the formation of reactive intermediates that can covalently bond with biological molecules, thereby modulating biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant apoptosis induction in breast cancer cell lines treated with related compounds .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .
Chemical Reactivity
The compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form derivatives with additional functional groups using agents like potassium permanganate.
- Reduction : Reduction reactions can convert the oxetane ring to more stable structures using lithium aluminum hydride or sodium borohydride.
- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.
Study 1: Anticancer Properties
A study examined the effects of related oxetane derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that treatment with these compounds resulted in a significant increase in apoptotic markers, suggesting their potential as anticancer agents. The concentration required for a notable apoptotic response was found to be low, indicating high potency .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with metabolic enzymes. The findings suggested that the compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding its metabolic interactions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Positioning | Biological Activity |
|---|---|---|
| 3-(2-Methoxyphenyl)oxetan-3-amine | Ortho | Anticancer activity |
| 3-(3-Methoxyphenyl)oxetan-3-amine | Meta | Moderate enzyme inhibition |
| 3-(4-Methoxyphenyl)oxetan-3-amine | Para | Low cytotoxicity |
The positioning of the methoxy group significantly influences both reactivity and biological activity, making this compound distinct from its isomers.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride?
The synthesis typically involves a multi-step approach:
- Intermediate preparation : Start with 2-methoxyphenyl precursors, such as 3-(2-methoxyphenyl)propanoic acid, which can undergo functional group transformations (e.g., reduction to amines or halogenation) .
- Ring-closing reactions : Oxetane ring formation via nucleophilic substitution or cyclization under basic conditions. For example, reacting a β-amino alcohol intermediate with a carbonyl source (e.g., ketones or aldehydes) in the presence of HCl to yield the hydrochloride salt .
- Purification : Use recrystallization or column chromatography to achieve high purity (>95%) .
Q. What analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the oxetane ring structure and methoxyphenyl substituents. Peaks near δ 4.5–5.0 ppm (oxetane protons) and δ 3.8–3.9 ppm (methoxy group) are diagnostic .
- LC/MS : To verify molecular weight (e.g., [M+H] at m/z 214.1) and assess purity (>97% by UV/ELSD) .
- Melting Point : Consistent melting behavior (e.g., 85–89°C for structurally related compounds) indicates crystalline stability .
Q. How does the hydrochloride salt influence solubility and stability?
The hydrochloride form enhances water solubility due to ionic interactions, making it suitable for in vitro assays (e.g., receptor binding studies). Stability studies under varying pH (2–9) and temperature (4–40°C) should be conducted via HPLC to identify optimal storage conditions (−20°C, desiccated) .
Advanced Research Questions
Q. How can low yields in the oxetane ring-closing step be mitigated?
- Catalyst optimization : Use Lewis acids (e.g., BF·OEt) or transition-metal catalysts to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency .
- Temperature control : Gradual heating (60–80°C) prevents side reactions like premature hydrolysis .
Q. How should researchers address discrepancies in reported biological activity data?
- Purity verification : Re-analyze batches via HPLC or LC/MS to rule out impurities (>99% purity required for pharmacological assays) .
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric composition, as stereoisomers may exhibit divergent activities .
- Assay standardization : Validate receptor-binding protocols (e.g., radioligand displacement assays) using positive controls (e.g., known serotonin or dopamine receptor ligands) .
Q. What strategies are effective for studying stability under physiological conditions?
Q. How can computational methods predict receptor interactions for this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors), leveraging structural analogs (e.g., imidazolidine-dione derivatives) as templates .
- QSAR modeling : Correlate substituent effects (e.g., methoxy group position) with binding affinity trends to guide structural optimization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch reproducibility : Ensure consistent reaction conditions (e.g., stoichiometry, mixing efficiency) using flow chemistry systems .
- Byproduct management : Optimize workup procedures (e.g., liquid-liquid extraction) to remove unreacted precursors or side products .
Data Contradiction Analysis
Q. How to resolve conflicting reports on serotonin receptor binding affinity?
- Replicate assays : Compare results across multiple labs using standardized protocols (e.g., H-5HT displacement assays).
- Structural analogs : Cross-reference with data from compounds like 3-(4-bromophenyl)oxetan-3-amine hydrochloride, which shares a similar scaffold but differs in substituent topology .
- Meta-analysis : Pool data from PubChem and CAS Common Chemistry to identify trends or outliers .
Q. Why do NMR spectra vary between batches despite identical synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
